![molecular formula C6H5NO2S B12568060 2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine CAS No. 194302-14-2](/img/structure/B12568060.png)
2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine is a heterocyclic compound that features a unique fusion of dioxole and thiazepine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The structure of this compound consists of a seven-membered thiazepine ring fused with a dioxole ring, which imparts unique chemical and biological properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate dioxole and thiazepine precursors under controlled conditions. For instance, the reaction of sesamol with aromatic aldehydes and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100°C under neat conditions has been reported to yield similar dioxole-containing compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for precise control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, could be employed to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazepine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the dioxole or thiazepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to interact with the gamma-aminobutyric acid (GABA) receptor, leading to anticonvulsant effects . The compound’s structure allows it to fit into the receptor’s binding site, modulating its activity and producing therapeutic effects.
Comparaison Avec Des Composés Similaires
2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine can be compared with other heterocyclic compounds such as:
1,3-Dioxolo[4,5-g]chromen-8-one: This compound also contains a dioxole ring but is fused with a chromenone ring instead of a thiazepine ring.
1,3-Dioxolo[4,5-f][1,3]thiazino[3,2-b]indazole: This compound features a thiazino ring fused with an indazole ring, offering different chemical and biological properties.
The uniqueness of this compound lies in its specific ring fusion, which imparts distinct chemical reactivity and potential pharmacological activities.
Propriétés
Numéro CAS |
194302-14-2 |
|---|---|
Formule moléculaire |
C6H5NO2S |
Poids moléculaire |
155.18 g/mol |
Nom IUPAC |
[1,3]dioxolo[4,5-e][1,3]thiazepine |
InChI |
InChI=1S/C6H5NO2S/c1-5-6(9-4-8-5)2-10-3-7-1/h1-3H,4H2 |
Clé InChI |
NPJNZIPXOUFZPX-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=CN=CSC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


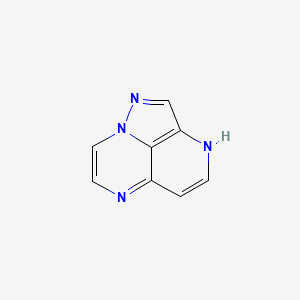
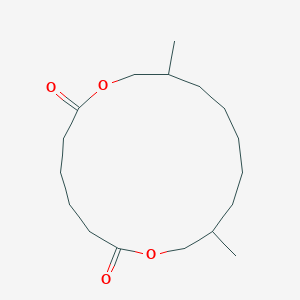
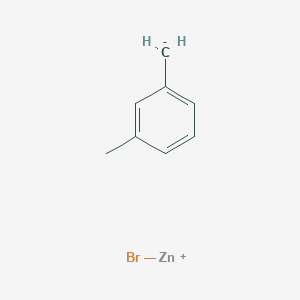

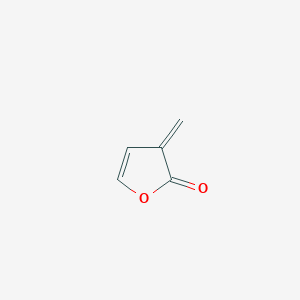
![1-[(8-Nitrooctyl)amino]-3-(octyloxy)propan-2-ol](/img/structure/B12567997.png)
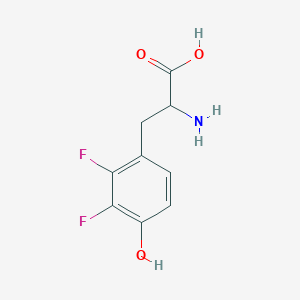
![(5S,6S)-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromo-6-ethoxy-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12568010.png)


![Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]-](/img/structure/B12568022.png)
![Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B12568028.png)
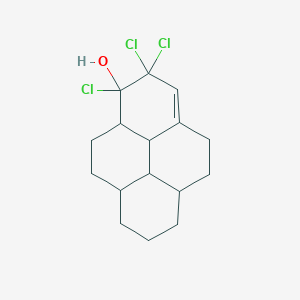
![Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate](/img/structure/B12568057.png)
